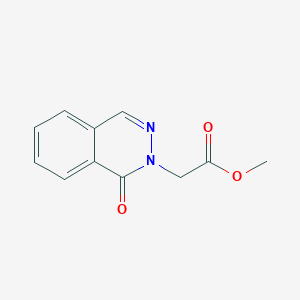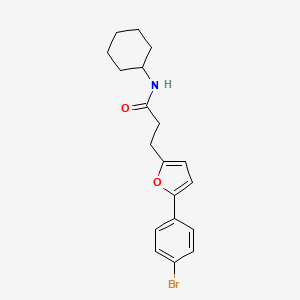
4-Methyl-1-((2,4,6-trichlorophenoxy)acetyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-((2,4,6-trichlorophenoxy)acetyl)piperidine is a chemical compound with the molecular formula C14H16Cl3NO2 and a molecular weight of 336.648 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-((2,4,6-trichlorophenoxy)acetyl)piperidine typically involves the reaction of 4-methylpiperidine with 2,4,6-trichlorophenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities, ensuring consistency and quality. The use of advanced equipment and techniques helps in maintaining the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-((2,4,6-trichlorophenoxy)acetyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .
Scientific Research Applications
4-Methyl-1-((2,4,6-trichlorophenoxy)acetyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-((2,4,6-trichlorophenoxy)acetyl)piperidine involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 1-((2,4,6-Trichlorophenoxy)acetyl)piperidine
- 1-((2,4,6-Trichlorophenoxy)acetyl)pyrrolidine
- 3-Ethyl-5-methyl-2,4,6-trichlorophenol .
Uniqueness
What sets 4-Methyl-1-((2,4,6-trichlorophenoxy)acetyl)piperidine apart is its specific substitution pattern and the presence of the trichlorophenoxy group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
853333-67-2 |
|---|---|
Molecular Formula |
C14H16Cl3NO2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone |
InChI |
InChI=1S/C14H16Cl3NO2/c1-9-2-4-18(5-3-9)13(19)8-20-14-11(16)6-10(15)7-12(14)17/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
YCAOTWRDUOUQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)



![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)



![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
